

Introduction: The Strategic Importance of 6-Bromo-1-indanone

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Compound of Interest

Compound Name: **6-Bromo-1-indanone**

Cat. No.: **B133036**

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6-Bromo-1-indanone is a versatile bicyclic ketone that has garnered significant attention in medicinal chemistry and material science.^[1] Its rigid indanone scaffold, combined with a strategically placed bromine atom, makes it a valuable and highly reactive building block for the synthesis of complex molecular architectures.^{[2][3]} The indanone core is recognized as a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, including the Alzheimer's disease therapeutic, Donepezil.^{[1][3]} This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, and applications of **6-Bromo-1-indanone**, grounded in established experimental insights.

Core Physicochemical and Spectroscopic Properties

6-Bromo-1-indanone is typically a white to light yellow crystalline solid at room temperature.^[4] Its fundamental properties are critical for its use in synthesis, dictating solvent choice, reaction conditions, and purification strategies.

Visualization of Core Structure

Caption: Chemical structure and key identifiers of **6-Bromo-1-indanone**.

Data Summary Tables

The following tables summarize the key quantitative and qualitative properties of **6-Bromo-1-indanone**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Appearance	White to light yellow/orange powder or crystal	[2] [5]
Melting Point	111 - 114 °C	[6] [7]
Boiling Point	291.6±29.0 °C (Predicted)	[7]
Solubility	Soluble in ethyl acetate, dichloromethane, chloroform, DMSO. Poorly soluble in petroleum ether, hexane. Insoluble in water.	[4]

| Purity | Typically >97% (GC/HPLC) |[\[2\]](#)[\[8\]](#) |

Table 2: Spectroscopic Data

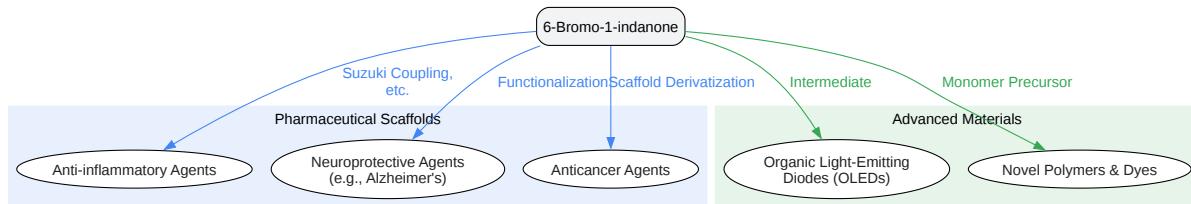
Technique	Key Characteristics	Source(s)
¹ H NMR	Aromatic and aliphatic protons consistent with the indanone structure.	[9]
¹³ C NMR	Signals corresponding to carbonyl, aromatic, and aliphatic carbons.	[1]
IR Spectroscopy	Characteristic peaks for C=O (carbonyl) and C-Br stretching.	[9]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight (211.06 g/mol).	[9][10]

| UV-Vis (λ_{max}) | 302 nm (in Ethanol) | [7] |

Reactivity and Synthetic Utility

The synthetic value of **6-Bromo-1-indanone** stems from two primary reactive sites: the ketone carbonyl group and the aryl bromide. The bromine atom is particularly useful as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings, which are foundational in modern drug synthesis.[1][11] The ketone allows for modifications to the five-membered ring, including reductions, oxidations, and condensations.

Key Transformation Pathways



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Caption: Key application pathways originating from **6-Bromo-1-indanone**.

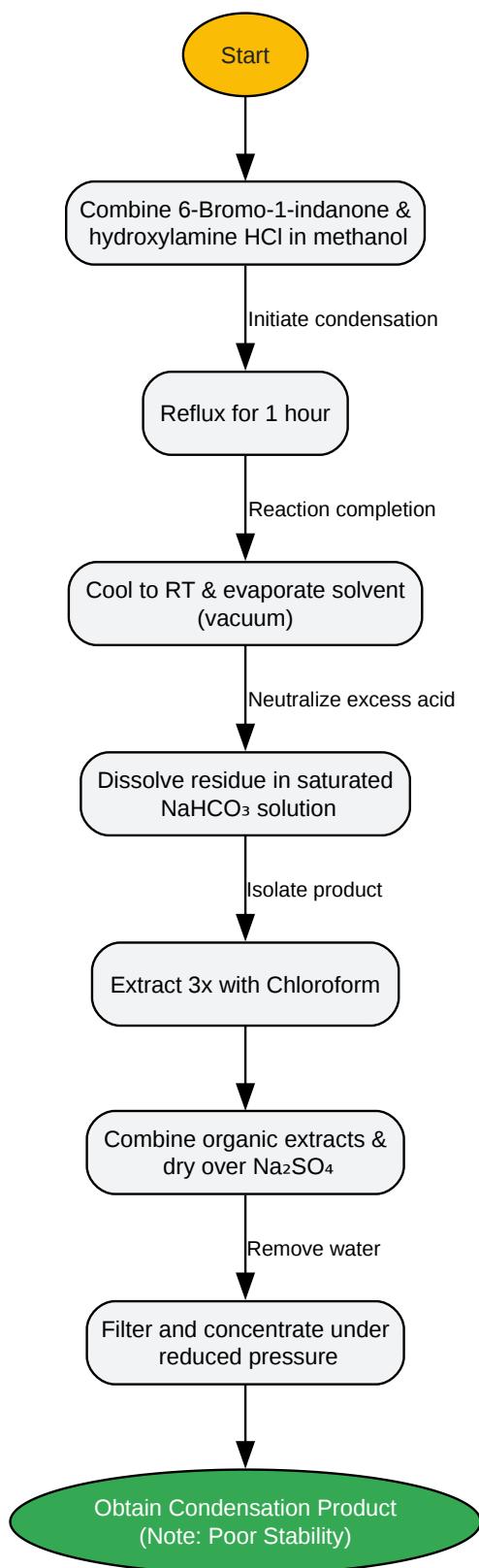
Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide detailed, step-by-step procedures for common transformations of **6-Bromo-1-indanone**, explaining the causality behind each step.

Protocol 1: Oximation of 6-Bromo-1-indanone

This protocol describes the conversion of the ketone to an oxime, a common intermediate for Beckmann rearrangements or further functionalization.^[4] The reaction with hydroxylamine hydrochloride is a standard condensation method.

Workflow Visualization



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Caption: Workflow for the oximation of **6-Bromo-1-indanone**.

Step-by-Step Methodology:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add **6-Bromo-1-indanone** (7.6 g) and hydroxylamine hydrochloride (10.8 g) to 120 mL of methanol.[4]
 - Rationale: Methanol serves as a polar protic solvent to dissolve the reactants. The excess of hydroxylamine hydrochloride drives the reaction equilibrium towards product formation.
- Reaction Execution: Stir the mixture and heat to reflux for 1 hour.[4]
 - Rationale: Heating provides the necessary activation energy for the condensation reaction between the ketone and hydroxylamine.
- Initial Workup: After the reaction, cool the mixture to room temperature. Remove the methanol solvent by evaporation under reduced pressure using a rotary evaporator.[4]
- Neutralization and Extraction: Dissolve the resulting residue in 140 mL of a saturated sodium bicarbonate (NaHCO_3) solution. This aqueous layer is then extracted three times with chloroform (3 x 200 mL).[4]
 - Rationale: The NaHCO_3 solution neutralizes the HCl byproduct from the hydroxylamine hydrochloride, making the oxime product less soluble in the aqueous phase and facilitating its extraction into the organic solvent.
- Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent, and concentrate the resulting filtrate under reduced pressure to yield the final condensation product.[4]
 - Rationale: Anhydrous Na_2SO_4 removes residual water from the organic phase. Evaporation of the solvent yields the product. It is noted that this oxime has poor stability and may not be suitable for purification by silica gel column chromatography.[4]

Applications in Research and Development

6-Bromo-1-indanone is a pivotal intermediate in several high-value R&D areas.

- Pharmaceutical Synthesis: It is a precursor for synthesizing agents with potential anti-inflammatory, analgesic, and anticancer properties.[2][12] The indanone scaffold is a key feature in molecules designed to target neurological disorders.[1][3]
- Material Science: The compound is used in the development of advanced materials, including polymers and coatings.[2][12] Its structure is also relevant to the fabrication of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where it can enhance device performance.[2][13][12]
- Biological and Analytical Research: It is investigated for its own biological activities and is used as a reference standard in the development of analytical testing methods.[2][12]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of **6-Bromo-1-indanone** is essential to ensure laboratory safety.[6]

Table 3: Hazard Identification and Safe Handling

Category	Information	Source(s)
GHS Classification	Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)	[9][6][14]
Signal Word	Warning	[6][14]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[9][14]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well- ventilated area or fume hood.	[6][14]
Storage	Store in a cool, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.	[2][6][14]
Incompatibilities	Strong oxidizing agents. Avoid heat, flames, and dust formation.	[6][14]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6] |

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[6][14]
- Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[6]

Conclusion

6-Bromo-1-indanone is more than a simple chemical intermediate; it is an enabling tool for innovation in both pharmaceutical development and material science. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide chemists with a reliable platform for constructing novel and complex molecules. Understanding its core characteristics, synthetic potential, and safety requirements is paramount for leveraging this powerful building block to its full potential in research and development.

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